1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound belonging to the class of phenylpropanes This compound is characterized by its complex structure, which includes multiple ether linkages and methyl substitutions on the benzene ring
Preparation Methods
The synthesis of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves several steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenol and 2-methoxy-4-methylbenzene.
Etherification: The first step involves the etherification of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol.
Further Etherification: The intermediate product is then reacted with another equivalent of ethylene oxide to form 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol.
Final Etherification: The final step involves the reaction of the intermediate with 2-methoxy-4-methylbenzene under acidic conditions to yield the target compound.
Chemical Reactions Analysis
1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction and metabolic processes.
Comparison with Similar Compounds
1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-{2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene: This compound has similar ether linkages but different methyl substitution patterns.
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidine: This compound contains a piperidine ring instead of a benzene ring.
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}pyrrolidine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Conclusion
Its synthesis involves multiple etherification steps, and it undergoes various chemical reactions
Properties
IUPAC Name |
1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-8-9-19(20(14-15)21-4)24-13-11-22-10-12-23-18-7-5-6-16(2)17(18)3/h5-9,14H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOZFTLLAXHMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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